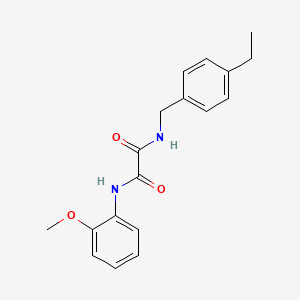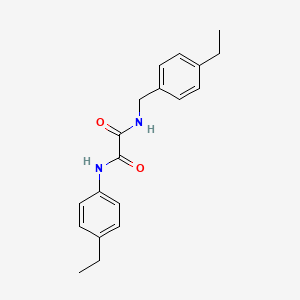![molecular formula C23H22ClN5O3 B3985093 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B3985093.png)
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline
Vue d'ensemble
Description
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline, commonly known as CNQX, is a potent and selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor. CNQX is widely used in neuroscience research to investigate the role of AMPA receptors in synaptic transmission, plasticity, and various neurological disorders.
Mécanisme D'action
CNQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. This results in the inhibition of the excitatory synaptic transmission mediated by the AMPA receptors, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
CNQX has been shown to have various biochemical and physiological effects on the central nervous system. It has been found to reduce the frequency and amplitude of excitatory postsynaptic potentials (EPSPs) mediated by AMPA receptors, leading to a decrease in synaptic transmission. CNQX has also been shown to inhibit the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
CNQX has several advantages for laboratory experiments, including its high potency and selectivity for the AMPA receptor, its ability to cross the blood-brain barrier, and its well-characterized mechanism of action. However, one of the limitations of CNQX is its potential to affect other glutamate receptors, such as kainate receptors, at high concentrations.
Orientations Futures
There are several future directions for the research on CNQX and its applications in neuroscience. One of the areas of interest is the development of more selective and potent AMPA receptor antagonists that can be used to study the role of AMPA receptors in specific neuronal circuits and brain regions. Another area of research is the investigation of the potential therapeutic applications of CNQX and other AMPA receptor antagonists in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Finally, the development of new imaging techniques that can visualize the distribution and activity of AMPA receptors in the brain could lead to a better understanding of their role in brain function and dysfunction.
Applications De Recherche Scientifique
CNQX has been extensively used in neuroscience research to study the role of AMPA receptors in various physiological and pathological conditions. It has been found to be particularly useful in investigating the mechanisms underlying synaptic plasticity, learning, and memory. CNQX has also been used to study the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3/c24-19-5-3-18(4-6-19)23(30)28-12-10-27(11-13-28)20-7-8-22(29(31)32)21(14-20)26-16-17-2-1-9-25-15-17/h1-9,14-15,26H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEDAXTWYXOVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-phenyl[1]benzofuro[3,2-b]pyridine-3-carbonitrile](/img/structure/B3985012.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B3985017.png)
![1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B3985018.png)






![N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B3985073.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethoxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3985094.png)

![3-bromo-N-[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3985102.png)
![N-(2,4-dimethylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B3985112.png)